molecular formula C22H32O2 B1200049 RETINYL ACETATE CAS No. 34356-31-5

RETINYL ACETATE

Cat. No.: B1200049
CAS No.: 34356-31-5
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-CAJSWRNVSA-N
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Description

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a naturally occurring form of vitamin A. It is the acetate ester of retinol and is widely used in various applications due to its stability and effectiveness. This compound is known for its potential antineoplastic and chemopreventive activities, making it a valuable compound in both medical and cosmetic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl acetate can be synthesized by esterification of retinol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Retinyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the bodyUpon activation, these receptors modulate the expression of genes involved in skin health, vision, and immune function .

Comparison with Similar Compounds

Retinyl acetate is often compared with other retinoid compounds such as retinyl palmitate, retinol, and retinoic acid.

Retinyl Palmitate:

Retinol:

Retinoic Acid:

Uniqueness of this compound:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its stability, effectiveness, and potential health benefits make it a valuable compound for scientific research and industrial use. Whether in the lab or in consumer products, this compound continues to be an important compound in the study and application of vitamin A derivatives.

Properties

CAS No.

34356-31-5

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14-

InChI Key

QGNJRVVDBSJHIZ-CAJSWRNVSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

melting_point

57 - 58 °C

physical_description

Solid

Synonyms

9-cis-retinyl acetate
all-trans-retinyl acetate
Dagravit A Forte
Dif Vitamin A Masivo
QLT091001
RetiNit
retinol acetate
retinol acetate, (9,13-cis)-isomer
retinyl acetate
vitamin A acetate
Vitamin A Dispersa
Vitamin-A-Saa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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